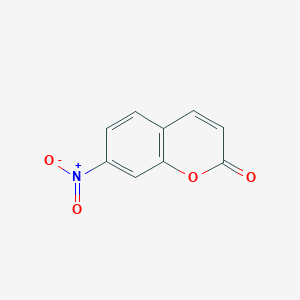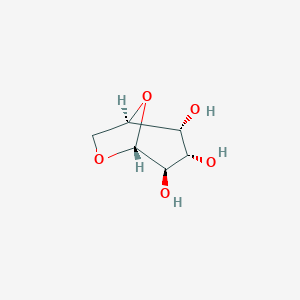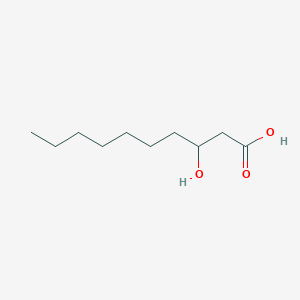
Fmoc-Lys(Trt)-OH
Übersicht
Beschreibung
Fmoc-Lys(Trt)-OH: is a compound widely used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the triphenylmethyl (Trt) group. The Fmoc group protects the amino group, while the Trt group protects the side chain of lysine. This compound is crucial in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .
Wirkmechanismus
Target of Action
Fmoc-Lys(Trt)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It is used to add a lysine residue to these chains, with the Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) groups serving as protective groups for the amino and side chain carboxyl groups of the lysine respectively .
Mode of Action
The Fmoc group of this compound is removed during peptide synthesis through a process called deprotection, which involves the treatment of the compound with a base . This reveals the amino group of the lysine, allowing it to be coupled to the carboxyl group of another amino acid or peptide. The Trt group protects the side chain carboxyl group of the lysine during this process and is removed in the final cleavage step .
Biochemical Pathways
The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways depending on their sequence .
Pharmacokinetics
The peptides synthesized using this compound can have diverse adme properties depending on their structure and sequence .
Result of Action
The primary result of the action of this compound is the addition of a lysine residue to a peptide chain during synthesis .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. For example, the pH, temperature, and solvent used can all affect the efficiency of Fmoc deprotection and peptide coupling . Additionally, the stability of this compound can be affected by factors such as temperature and exposure to light .
Biochemische Analyse
Biochemical Properties
Fmoc-Lys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . It interacts with various enzymes and proteins during peptide synthesis .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its participation in peptide synthesis. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the process of peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the sites of protein synthesis within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Trt)-OH typically involves the protection of lysine’s amino and side chain groups. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain is then protected by the Trt group through a reaction with triphenylmethyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Lys(Trt)-OH undergoes several types of reactions, primarily deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, while the Trt group can be cleaved using acidic conditions, typically trifluoroacetic acid .
Common Reagents and Conditions:
Deprotection of Fmoc group: Piperidine in dimethylformamide.
Cleavage of Trt group: Trifluoroacetic acid in the presence of scavengers like triisopropylsilane and water.
Major Products Formed: The primary products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis steps .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Lys(Trt)-OH is extensively used in the synthesis of peptides and proteins. It allows for the stepwise construction of peptide chains by protecting reactive groups during the synthesis process .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions and enzyme activities .
Medicine: In the medical field, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering a high degree of specificity and reduced side effects .
Industry: Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(Boc)-OH: This compound uses the tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.
Fmoc-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness: Fmoc-Lys(Trt)-OH is unique due to the stability of the Trt group under basic conditions, allowing for selective deprotection of the Fmoc group without affecting the Trt group. This selective deprotection is crucial in the stepwise construction of complex peptides .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOTQDKDICVJW-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552979 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719892-61-2 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















